molecular formula C24H19NO5S2 B12127267 2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate

2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B12127267
M. Wt: 465.5 g/mol
InChI Key: OZXCNJPLJRCXDH-MOSHPQCFSA-N
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Description

2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that features a combination of various functional groups, including methoxy, thioxo, thiazolidinylidene, and benzofuran carboxylate

Preparation Methods

The synthesis of 2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiazolidinone core, followed by the introduction of the prop-2-en-1-yl group and the methoxyphenyl moiety. The final step involves the coupling of the benzofuran carboxylate group to the intermediate compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate include other thiazolidinone derivatives and benzofuran carboxylates. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C24H19NO5S2

Molecular Weight

465.5 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C24H19NO5S2/c1-4-11-25-22(26)20(32-24(25)31)13-15-9-10-18(19(12-15)28-3)30-23(27)21-14(2)16-7-5-6-8-17(16)29-21/h4-10,12-13H,1,11H2,2-3H3/b20-13-

InChI Key

OZXCNJPLJRCXDH-MOSHPQCFSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OC3=C(C=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)CC=C)OC

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OC3=C(C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC=C)OC

Origin of Product

United States

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